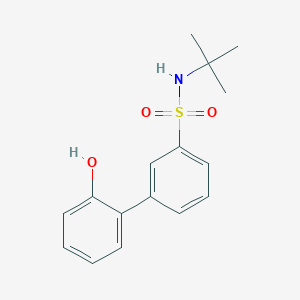
2-(3-t-Butylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-t-Butylsulfamoylphenyl)phenol, 95% (2-t-BuS-Phenol) is an organic compound that has been used for a variety of purposes in scientific and industrial research. This compound is a white crystalline solid with a molecular weight of 330.4 g/mol and a melting point of approximately 101 °C. It is soluble in water, ethanol, and ether. 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes, as well as a catalyst for various reactions. In addition, it has been used as an antioxidant in food and beverage products and as a corrosion inhibitor.
Scientific Research Applications
2-t-BuS-Phenol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst for various reactions, such as the synthesis of organic compounds.
Mechanism of Action
2-t-BuS-Phenol is an organic compound that acts as a catalyst for a variety of reactions. In the presence of an acid catalyst, it can react with phenol to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. It can also react with t-butyl sulfonate to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. In addition, it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor.
Biochemical and Physiological Effects
2-t-BuS-Phenol has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor. In addition, it has been found to have anti-inflammatory and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-t-BuS-Phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is soluble in a variety of solvents. It can also be synthesized easily and quickly using a variety of methods. However, there are some limitations to its use in laboratory experiments. It is not very stable and can decompose over time. It also has a relatively low boiling point and can evaporate easily.
Future Directions
2-t-BuS-Phenol has a variety of potential future applications. It could be used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, it could be used as a catalyst for various reactions, such as the synthesis of organic compounds. Finally, it could be studied further for its potential biochemical and physiological effects.
Synthesis Methods
2-t-BuS-Phenol can be synthesized by a variety of methods, including the reaction of phenol with t-butyl sulfonamide in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. The 2-t-BuS-Phenol can then be isolated by crystallization. Another method for the synthesis of 2-t-BuS-Phenol involves the reaction of phenol with t-butyl sulfonate in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline, which can then be separated by distillation.
properties
IUPAC Name |
N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNWIFYKNYWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


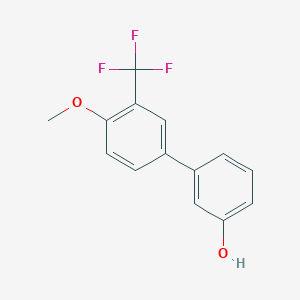
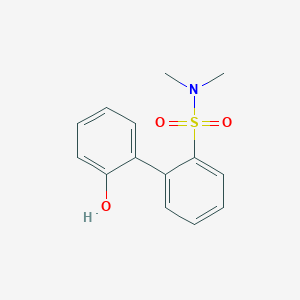
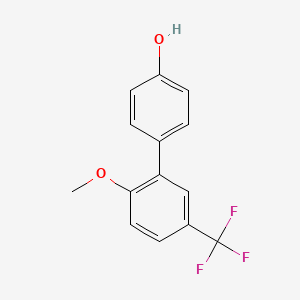

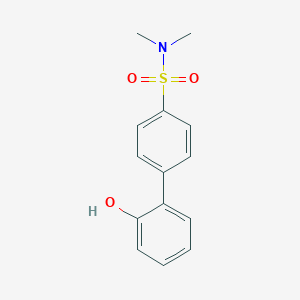

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)

